molecular formula C6H6BrClN2 B7978605 (3-Bromo-6-chloropyridin-2-YL)methanamine

(3-Bromo-6-chloropyridin-2-YL)methanamine

Cat. No.: B7978605
M. Wt: 221.48 g/mol
InChI Key: YTHRNMAFBYGWGU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyridine (C₅H₅N) is a fundamental six-membered aromatic heterocycle, structurally related to benzene (B151609) through the substitution of a methine group (=CH−) with a nitrogen atom (=N−). libretexts.orgwikipedia.org This structural alteration introduces a unique set of electronic properties and reactivity patterns that establish pyridine and its derivatives as pivotal components in both organic and heterocyclic chemistry. numberanalytics.comnumberanalytics.com The electronegative nitrogen atom renders the pyridine ring electron-deficient, which in turn governs its chemical behavior. wikipedia.orgnih.gov This electron deficiency makes the ring less susceptible to electrophilic aromatic substitution compared to benzene, with such reactions typically requiring harsh conditions and occurring at the 3-position. numberanalytics.comnih.gov Conversely, it enhances the ring's reactivity towards nucleophiles, which preferentially attack the 2- and 4-positions. wikipedia.orgnumberanalytics.comnih.gov

The lone pair of electrons on the nitrogen atom does not participate in the aromatic π-system, conferring basic properties (pKa ≈ 5.2) upon the molecule. wikipedia.orgfiveable.me This allows pyridine to act as a nucleophile and a base, and it is frequently used as a catalyst, a reagent to neutralize acids generated in reactions, and as a polar, aprotic solvent. fiveable.meglobalresearchonline.netyoutube.com The pyridine scaffold is an indispensable building block in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals like insecticides and herbicides, and advanced materials. wikipedia.orgyoutube.comnumberanalytics.com The prevalence of the pyridine ring in over 7,000 existing drug molecules underscores its profound importance in medicinal chemistry. nih.govnih.gov

Strategic Importance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are exceptionally important intermediates in organic synthesis due to their versatility as precursors for more complex molecules. mountainscholar.orgnih.gov The carbon-halogen (C-Hal) bond acts as a versatile functional handle, enabling a wide array of subsequent chemical transformations. nih.govchemrxiv.org These include important carbon-carbon and carbon-heteroatom bond-forming reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), nucleophilic aromatic substitutions, and metallation-trapping sequences. nih.govchemrxiv.org This chemical tractability allows chemists to systematically modify structures and explore structure-activity relationships (SAR), a critical process in modern drug discovery. nih.govchemrxiv.org

However, the regioselective halogenation of pyridine itself is a well-known synthetic challenge. mountainscholar.org The electron-deficient nature of the pyridine ring means that direct electrophilic halogenation often requires severe reaction conditions, such as high temperatures and strong acids, which can be incompatible with other functional groups and may lead to mixtures of isomers. nih.govnih.govyoutube.com To overcome these limitations, a variety of synthetic strategies have been developed. These include the use of pyridine N-oxides to direct halogenation to the 2- and 4-positions or the temporary transformation of pyridines into more reactive intermediates. mountainscholar.orgyoutube.com Recent advances involve converting pyridines into heterocyclic phosphonium (B103445) salts or Zincke imine intermediates, which can then be halogenated with high regioselectivity under mild conditions. mountainscholar.orgchemrxiv.orgnsf.gov The ability to precisely install halogen atoms makes halopyridines crucial building blocks for the synthesis of numerous commercial agrochemicals and pharmaceuticals. nih.govnsf.gov

Position of Aminomethylpyridine Scaffolds in Modern Chemical Research

Aminomethylpyridine scaffolds represent a privileged structural motif in contemporary medicinal chemistry and drug discovery. researchgate.netrsc.org The incorporation of an aminomethyl (-CH₂NH₂) group into a pyridine ring introduces a basic, flexible side chain capable of forming key ionic and hydrogen bond interactions with biological targets such as enzymes and receptors. nih.gov This functional group can significantly influence a molecule's physicochemical properties, often improving water solubility and bioavailability, which are critical parameters for the development of effective therapeutic agents. nih.govresearchgate.netnih.gov

The 2-aminomethylpyridine framework is a recurring feature in many biologically active compounds. rsc.org For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives featuring a pyridin-2-ylmethylamine side chain have been synthesized and identified as potent inhibitors of Mycobacterium tuberculosis. semanticscholar.org These scaffolds are also instrumental in the design of enzyme inhibitors for other diseases. researchgate.net The synthesis of aminomethylpyridines can be accomplished through various routes, including novel methods for the C3-selective C-H activation of pyridine to introduce the aminomethyl functionality. rsc.org The combination of synthetic accessibility and favorable pharmacological properties ensures that aminomethylpyridine scaffolds continue to be a focal point of research in the quest for new and improved medicines. nih.govrsc.org

Properties

IUPAC Name

(3-bromo-6-chloropyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHRNMAFBYGWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Bromo 6 Chloropyridin 2 Yl Methanamine

Reactivity of the Pyridine (B92270) Ring Halogens

The pyridine ring of (3-Bromo-6-chloropyridin-2-YL)methanamine is adorned with both a bromine and a chlorine atom, each presenting opportunities for distinct chemical modifications. The inherent electronic properties of the pyridine ring, coupled with the specific positioning of these halogens, dictates their reactivity towards various reagents.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying halogenated pyridines. In this reaction, a nucleophile replaces a halide on the aromatic ring. The feasibility and regioselectivity of SNAr reactions on dihalogenated pyridines are influenced by the nature of the halogen, the incoming nucleophile, and the reaction conditions.

Generally, in nucleophilic aromatic substitutions, the positions ortho and para (2- and 4-positions) to the ring nitrogen are activated towards attack. stackexchange.com This is because the electronegative nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.comlibretexts.org For this compound, the chlorine atom is at the activated 6-position (para to the nitrogen).

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths. nih.govrsc.org This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that can better stabilize the transition state. However, in some cases, particularly with pyridinium (B92312) ions, this order can be different, with the reaction rate being controlled by a subsequent deprotonation step. nih.govrsc.org

While specific studies on this compound are limited, research on analogous compounds like 3-bromo-6-chloropyridin-2(1H)-one suggests that the bromine at the 3-position can be more reactive than the chlorine at the 6-position under certain conditions, attributed to reduced steric hindrance. However, for SNAr reactions, the electronic activation of the 6-position by the para nitrogen atom would generally favor substitution at this site.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines
Starting MaterialNucleophileProductReaction ConditionsReference
2-chloropyridineAmine2-aminopyridine (B139424) derivativeNot specified youtube.com
4-bromonitrobenzeneMethoxide ion4-nitromethoxybenzeneNot specified libretexts.org
2-substituted N-methylpyridinium ionsPiperidine2-piperidino-N-methylpyridinium ionsMethanol nih.govrsc.org

Cross-Coupling Reactions Involving Pyridyl Halides (e.g., Heck, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyridines, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations.

In the context of this compound, the bromine at the 3-position would be expected to undergo cross-coupling reactions preferentially over the chlorine at the 6-position. This selectivity allows for a stepwise functionalization of the pyridine ring. For instance, a Suzuki-Miyaura coupling could be performed selectively at the C-Br bond, leaving the C-Cl bond intact for a subsequent, different cross-coupling reaction or a nucleophilic aromatic substitution.

Studies on related 3-halo-2-aminopyridines have demonstrated the feasibility of palladium-catalyzed C-N cross-coupling reactions. nih.gov Challenges in these reactions can include catalyst inhibition due to chelation by the pyridine nitrogen and the adjacent amino group. nih.gov The choice of ligand is crucial for overcoming these challenges and achieving good yields. For example, bulky biarylmonophosphine ligands like RuPhos and BrettPhos have been shown to be effective in the amination of 3-bromo-2-aminopyridines. nih.gov

Table 2: Examples of Cross-Coupling Reactions on Halogenated Pyridines
Starting MaterialCoupling PartnerCatalyst SystemProductReference
3-bromo-2-aminopyridineMorpholinePd2dba3 / XPhos2-amino-3-morpholinopyridine nih.gov
3-bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst2-amino-3-(cyclopentylamino)pyridine nih.gov
5-Bromo-1,2,3-triazinePhenylboronic acidPd(dppf)Cl25-Phenyl-1,2,3-triazine uzh.ch
6-chloropyridin-2-olPhenylboronic acidPd(PPh3)46-Phenylpyridin-2-ol

Reactivity of the Aminomethyl Group

The aminomethyl group at the 2-position of the pyridine ring provides another site for chemical modification, allowing for the introduction of diverse functionalities.

Amine Functionalization Reactions

The primary amine of the aminomethyl group can readily undergo a variety of functionalization reactions, including acylation, alkylation, and sulfonylation. These reactions allow for the attachment of a wide range of substituents, which can be used to modulate the compound's physical and biological properties.

The synthesis of α-amine telechelic polymers often utilizes initiators with protected amine groups, highlighting the importance of amine functionalization in materials science. rsc.org Similarly, the amine group in this compound can be protected, for example, with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at the halogenated positions of the pyridine ring. The subsequent deprotection would then reveal the amine for further functionalization.

Amine-functionalized materials, including metal-organic frameworks (MOFs), have gained significant attention for applications such as CO2 capture and catalysis, underscoring the utility of incorporating amine functionalities into molecular structures. rsc.orgresearchgate.net

Condensation Reactions and Imine Formation

The primary amine of the aminomethyl group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cyclization reactions.

Computational and Theoretical Investigations of 3 Bromo 6 Chloropyridin 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the molecular structure, stability, and reactivity of chemical compounds. For a molecule like (3-Bromo-6-chloropyridin-2-YL)methanamine, these methods could provide valuable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies.

A DFT study of this compound would typically begin with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. Different functionals and basis sets, such as B3LYP/6-311++G(d,p), could be employed to achieve accurate results. The calculated geometric parameters would offer a detailed picture of the molecule's three-dimensional structure.

Following geometry optimization, energetic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule would be calculated. These values are crucial for assessing the thermodynamic stability of the compound. A hypothetical data table for the optimized geometric parameters is presented below to illustrate what such a study would yield.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Value (Å or °)
C2-C3 Bond Length 1.40
C3-Br Bond Length 1.90
C6-Cl Bond Length 1.74
C2-C(methanamine) Bond Length 1.51
C(methanamine)-N Bond Length 1.47
C3-C2-C(methanamine) Angle 120.5

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific DFT studies for this compound were found.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the single bond connecting the pyridinyl ring and the methanamine group would be of particular interest.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES would reveal the most stable conformations (energy minima) and the energy barriers for interconversion between them (transition states). This analysis is critical for understanding the flexibility of the molecule and which conformations are most likely to be present under different conditions.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Various theoretical descriptors can be calculated to predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites for nucleophilic attack. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating sites for electrophilic attack.

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO lobes would pinpoint the most probable sites for electrophilic and nucleophilic reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific FMO analysis for this compound was found.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with charged species. Different colors on the MEP map represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green represents regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the methanamine group, suggesting these are likely sites for electrophilic attack. Positive potential might be observed around the hydrogen atoms of the methanamine group.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling serves as a powerful tool to investigate the intricate details of chemical reactions at a molecular level. For a compound like this compound, density functional theory (DFT) is a commonly employed method to map out potential reaction pathways. These theoretical calculations can provide valuable insights into reaction kinetics and thermodynamics, helping to predict the most likely mechanism.

By modeling the interactions between reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a given reaction. This profile helps in identifying the rate-determining step and understanding the factors that influence the reaction's feasibility and selectivity. For instance, computational studies can elucidate the substitution or coupling reactions that the bromo and chloro substituents on the pyridine ring might undergo.

Key aspects of reaction mechanism elucidation include:

Transition State Searching: Identifying the geometry of the highest energy point along the reaction coordinate, which is crucial for calculating the activation energy.

Solvent Effects: Incorporating computational models that simulate the presence of a solvent to understand its influence on the reaction mechanism.

Below is an illustrative data table showcasing the type of information that would be generated from a computational study on a hypothetical reaction involving this compound.

Table 1: Hypothetical Reaction Pathway Analysis

Reaction Step Species Relative Energy (kcal/mol) Key Geometric Parameters
1 Reactants 0.0 -
2 Transition State 1 +15.2 C-Br bond elongation
3 Intermediate 1 -5.7 Formation of a new C-Nu bond
4 Transition State 2 +10.1 Proton transfer

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry also allows for the accurate prediction of various spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Predicted Chemical Shift (ppm)
H (on CH₂) 3.95
H (on pyridine ring) 7.80, 8.25
C (CH₂) 45.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. These calculations help in assigning the various vibrational modes of the molecule, such as stretching and bending of bonds. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.

Table 3: Predicted IR Vibrational Frequencies (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch 3400, 3350
C-H (aromatic) stretch 3100
C-H (aliphatic) stretch 2950, 2880
C=N, C=C stretch 1600, 1550, 1480
C-Cl stretch 750

Note: The data in this table is hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λ_max) in the UV-Vis spectrum. These calculations can also provide information about the nature of the electronic transitions, such as n → π* or π → π*.

Table 4: Predicted UV-Vis Absorption Maxima (Illustrative)

Transition Predicted λ_max (nm) Oscillator Strength (f)
S₀ → S₁ 285 0.15

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of 3 Bromo 6 Chloropyridin 2 Yl Methanamine in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The compound's utility is most prominently demonstrated by its role as a foundational component for building intricate molecular architectures. The presence of two different halogen atoms (bromine and chlorine) at positions 3 and 6, along with the nucleophilic aminomethyl group at position 2, provides multiple reactive sites that can be addressed with high chemo- and regioselectivity. This versatility is crucial for the efficient synthesis of complex target molecules.

(3-Bromo-6-chloropyridin-2-YL)methanamine is an ideal starting material for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceutical and materials science applications. The 2-(aminomethyl)pyridine moiety is a well-established precursor for constructing fused bicyclic 5-6 heterocycles like imidazo[1,5-a]pyridines and pteridines.

For instance, the general synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. mdpi.com Similarly, the aminomethyl group of the title compound can participate in cyclization reactions. One established method involves the cyclocondensation of 2-(aminomethyl)pyridines with various reagents to form fused imidazole (B134444) rings. rsc.org For example, a common route is the reaction with chloroacetaldehyde, which leads to the formation of the imidazo[1,2-a]pyridine (B132010) core. google.com The presence of the bromo and chloro substituents on the starting pyridine (B92270) ring is retained in the final product, yielding a highly functionalized heterocyclic scaffold ready for further diversification. These halogenated fused systems have shown significant potential as antiviral agents. nih.gov

Another important class of heterocycles, the pyrido[2,3-b]pyrazines, can be assembled through multicomponent reactions. nih.govrsc.org While these syntheses often start with simpler aminopyrazines, the structural motif of this compound makes it a potential candidate for analogous transformations, leading to highly substituted pyrido-fused systems. These heterocycles are investigated for their electrochemical properties and potential as antibacterial agents. nih.gov

Table 1: Examples of Heterocyclic Systems Derivable from 2-(Aminomethyl)pyridine Precursors

Heterocyclic SystemGeneral Synthetic RoutePotential Application
Imidazo[1,2-a]pyridinesReaction of a 2-aminopyridine derivative with α-haloketones or chloroacetaldehyde. mdpi.comgoogle.comAntiviral, Antimicrobial Agents. mdpi.comnih.gov
Pyrido[1,2-a]pyrimidinesCyclization of α-acyl-β-(2-aminopyridinyl)acrylamides. researchgate.netBiologically active compounds.
Pyrido[2,3-b]pyrazinesMulticomponent reaction of an aminopyrazine, an aldehyde, and a 1,3-dicarbonyl compound. nih.govElectrochemical Sensing, Antibacterial Agents. nih.govnih.gov
PteridinesReaction of 6-amino-5-nitrosouracils with active methylene (B1212753) compounds. researchgate.netDiverse pharmacological activities. researchgate.net

The bromo and chloro substituents on the pyridine ring of this compound are key to its utility in creating highly functionalized derivatives. Halogenated pyridines are cornerstone building blocks in organic synthesis because the carbon-halogen bonds can be selectively manipulated in powerful cross-coupling reactions.

The differential reactivity of the C-Br versus the C-Cl bond allows for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. This enables the introduction of an aryl, heteroaryl, or alkyl group at the 3-position while leaving the chlorine atom at the 6-position untouched for a subsequent, different transformation. This stepwise functionalization provides a controlled and efficient route to polysubstituted pyridines that would be difficult to access through other methods. This strategic modification is a common tactic in medicinal chemistry to fine-tune the properties of a molecule.

Precursor for Ligand Design in Coordination Chemistry

The field of coordination chemistry benefits greatly from ligands that can form stable and catalytically active complexes with metal ions. This compound serves as an excellent precursor for N-donor ligands, which are fundamental in the design of metal complexes for various applications. mdpi.comresearchgate.net

The primary amine of this compound is readily converted into more complex ligand structures. A primary route is the condensation with aldehydes or ketones to form Schiff base ligands. nih.gov In these ligands, the resulting imine nitrogen, in concert with the pyridine ring nitrogen, can act as a bidentate N,N-donor system, capable of chelating to a transition metal center.

The general process involves refluxing an equimolar mixture of the aminomethylpyridine derivative and a suitable carbonyl compound, often in an alcoholic solvent. nih.gov The resulting Schiff base ligands can then be isolated and subsequently reacted with various metal salts (e.g., Cu(II), Co(II)) to form stable metal complexes. nih.gov The halogen substituents on the pyridine ring remain, offering sites for further modification of the complex or for tuning its electronic and steric properties.

Table 2: Formation and Properties of Metal Complexes from Pyridine-Amine Derived Schiff Bases

Ligand PrecursorCarbonyl ReagentResulting Ligand TypeMetal Ions ComplexedPotential Application
6-methoxypyridin-3-aminepyrrole-2-carbaldehydeBidentate (N,N) Schiff BaseCo(II), Cu(II)Antimicrobial Agents. nih.gov
2,6-bis(aminomethyl)pyridineSubstituted SalicylaldehydesMultidentate Schiff BaseVarious Transition MetalsCatalysis, Materials Science. researchgate.net
This compoundVarious Aldehydes/KetonesBidentate (N,N) Schiff Base (Predicted)Various Transition MetalsCatalysis, Organometallics.

Metal complexes containing N-donor ligands are central to the field of catalysis. mdpi.com Schiff base complexes, such as those derivable from this compound, are used as catalysts in a variety of organic reactions. nih.gov The catalytic activity of these complexes is highly dependent on the nature of the metal center and the electronic environment provided by the ligand.

The presence of the electron-withdrawing bromo and chloro groups on the pyridine ring can significantly influence the Lewis acidity of the coordinated metal center. This modulation can enhance catalytic activity or alter selectivity in reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions. For example, manganese complexes with N-donor ligands have been explored for their ability to form mixed oxides that can catalyze reactions like CO2 reduction. mdpi.comresearchgate.net The ability to synthesize a library of ligands by varying the carbonyl component in the Schiff base formation allows for the fine-tuning of the catalyst for a specific application.

Development of Defined Molecular Scaffolds for Chemical Biology

In chemical biology and medicinal chemistry, certain molecular frameworks, often referred to as "privileged scaffolds," are repeatedly found in biologically active compounds. This compound is a key starting material for building such scaffolds, particularly fused heterocycles like imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines. rsc.orgsemanticscholar.org

These scaffolds are recognized for their wide range of applications in drug discovery. rsc.org For example, imidazo[1,2-a]pyridine derivatives have been reported as potent antiviral and antimicrobial agents. mdpi.comnih.gov Specifically, certain substituted imidazo[1,2-a]pyridines show high activity against human cytomegalovirus and varicella-zoster virus. nih.gov Others have been developed as inhibitors of Rab geranylgeranyl transferase, with potential applications in cancer therapy. nih.gov

Furthermore, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been identified as a potent inhibitor of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. semanticscholar.org The synthesis of libraries of these compounds, often starting from substituted pyridylamine precursors, allows for extensive structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties. semanticscholar.org The ability to start with a pre-functionalized building block like this compound provides a direct entry into these valuable and defined molecular scaffolds, accelerating the drug discovery process.

Applications in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and the development of new agrochemicals. These studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. The insights gained from SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The this compound scaffold has been incorporated into larger molecules to probe the influence of its specific halogenation pattern on biological activity.

Detailed Research Findings:

Research in the field of agrochemicals has utilized the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, which is derived from this compound, in the synthesis of novel diacylhydrazine derivatives. These compounds have been evaluated for their insecticidal properties, providing valuable SAR data.

In one such study, a series of diacylhydrazine derivatives incorporating the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole moiety were synthesized and tested against common agricultural pests like Helicoverpa armigera and Plutella xylostella. researchgate.net The results of these bioassays demonstrated that the synthesized compounds exhibited a range of insecticidal activities, from weak to good. researchgate.net

Notably, certain substitutions on the diacylhydrazine portion of the molecule, in combination with the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole core, led to significant insecticidal efficacy. For instance, compounds 10g , 10h , and 10w from the study displayed notable larvicidal activity against P. xylostella, with LC50 values of 27.49, 23.67, and 28.90 mg L⁻¹, respectively. researchgate.net Furthermore, against H. armigera, these same compounds showed insecticidal activity of 70.8%, 87.5%, and 79.2%, respectively. researchgate.net

These findings underscore the importance of the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold in conferring insecticidal properties. The presence and position of the bromo and chloro substituents on the pyridine ring are critical for the molecule's interaction with its biological target. The SAR data from such studies guides the design of new, more effective insecticidal agents. researchgate.net

Interactive Data Table: Insecticidal Activity of Diacylhydrazine Derivatives

Below is an interactive table summarizing the insecticidal activity of selected diacylhydrazine derivatives containing the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold against Helicoverpa armigera and Plutella xylostella.

CompoundInsecticidal Activity against H. armigera (%)LC50 against P. xylostella (mg L⁻¹)
10c -Good
10e -Good
10g 70.827.49
10h 87.523.67
10i -Good
10j -Good
10w 79.228.90

Data sourced from a study on diacylhydrazine derivatives. researchgate.net The term "Good" indicates notable larvicidal activity was observed, though a specific LC50 value was not provided in the source for all compounds.

Future Research Directions and Perspectives for 3 Bromo 6 Chloropyridin 2 Yl Methanamine Research

Development of More Efficient and Sustainable Synthetic Methodologies

The progression of (3-Bromo-6-chloropyridin-2-YL)methanamine from a laboratory curiosity to a widely used synthetic intermediate hinges on the development of efficient, safe, and environmentally benign production methods. Current synthetic strategies often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research should prioritize the principles of green chemistry to overcome these limitations. researchgate.netnih.gov

Key areas for advancement include:

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow systems can offer superior control over reaction parameters, enhance safety, and improve scalability. nih.govsemanticscholar.orgacs.orgacs.org Flow reactors can enable the use of high temperatures and pressures more safely than batch reactors, potentially accelerating reaction rates and improving yields for key steps like halogenation, cyanation, or reduction. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgnih.govyoungin.comnih.govtandfonline.comeurekaselect.com Applying this technology to the synthesis of this compound or its precursors could significantly reduce the energy consumption and time required for its production. youngin.com

Novel Catalysis: The exploration of novel catalysts, such as inexpensive and low-toxicity iron-based catalysts, can provide greener alternatives to traditional palladium or other precious metal catalysts. rsc.org Developing catalytic systems for the direct and selective functionalization of the pyridine (B92270) core would represent a significant step forward. Furthermore, biocatalysis and organocatalysis present opportunities to conduct transformations under mild conditions with high selectivity, minimizing the environmental impact.

A forward-looking approach would involve a tandem process, perhaps in a flow reactor, where a readily available pyridine starting material undergoes a sequence of catalyzed modifications without the isolation of intermediates, exemplifying high step and atom economy. acs.org

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The trifunctional nature of this compound provides a rich platform for creating diverse molecular architectures. Future research should focus on selectively exploiting the differential reactivity of the C3-bromo, C6-chloro, and C2-aminomethyl substituents to build libraries of complex molecules.

The carbon-halogen bonds are prime sites for transition-metal-catalyzed cross-coupling reactions. The difference in bond strength (C-Br vs. C-Cl) may allow for selective functionalization.

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with various aryl and heteroaryl boronic acids.

Buchwald-Hartwig Amination: To introduce a wide range of primary and secondary amines, creating more complex diamine structures.

Sonogashira Coupling: To install terminal alkynes, which are themselves versatile functional groups for further chemistry, such as click reactions or cyclizations.

C-H Activation: This modern technique could allow for functionalization of the C4 and C5 positions of the pyridine ring, a challenging transformation that would open up new avenues for derivatization. nih.gov

The primary amine of the aminomethyl group is a nucleophilic handle that can be readily derivatized through several classical reactions:

Amide and Sulfonamide Formation: Acylation with various acid chlorides or sulfonyl chlorides to generate libraries of amides and sulfonamides, common moieties in bioactive compounds.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Imine Formation: Condensation with carbonyl compounds to form imines, which can act as intermediates for further transformations or as ligands for metal complexes.

The strategic and selective manipulation of these three functional groups will be key to unlocking the full synthetic potential of this compound.

Table 1: Potential Derivatization Reactions for this compound

Functional GroupReaction TypePotential ReagentsResulting Structure
C3-Br / C6-ClSuzuki-Miyaura CouplingArylboronic acids, Pd catalystAryl-substituted pyridines
C3-Br / C6-ClBuchwald-Hartwig AminationAmines, Pd catalystAmino-substituted pyridines
C3-Br / C6-ClSonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl-substituted pyridines
C2-CH₂NH₂AcylationAcid chlorides, AnhydridesAmides
C2-CH₂NH₂SulfonylationSulfonyl chloridesSulfonamides
C2-CH₂NH₂Reductive AminationAldehydes/Ketones, Reducing agentSecondary/Tertiary amines

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry offers a powerful, in silico approach to accelerate the research and development process for molecules like this compound. catalysis.blognih.govescholarship.org By modeling the molecule and its reactions, researchers can predict outcomes, understand mechanisms, and design experiments more efficiently, saving time and resources. grnjournal.usrsc.org

Future computational work should focus on:

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to determine the electronic properties of the molecule, such as the electron density at each atom and the energies of the frontier molecular orbitals (HOMO and LUMO). ias.ac.inacs.orgresearchgate.net This information can predict the relative reactivity of the C-Br and C-Cl bonds, guiding the design of selective cross-coupling reactions. researchgate.net

Reaction Pathway and Mechanism Elucidation: Computational methods can map out the potential energy surfaces for various transformations. grnjournal.us This allows for the calculation of activation energies for different competing pathways and the identification of transition states and unstable intermediates. catalysis.blog Such insights are invaluable for optimizing reaction conditions (e.g., temperature, catalyst, solvent) to favor a desired product.

Virtual Screening and Property Prediction: If this scaffold is pursued for drug discovery, computational tools can predict the physicochemical properties (e.g., solubility, lipophilicity) and potential biological activity of virtual libraries of its derivatives. Docking simulations can model how these derivatives might bind to specific protein targets, helping to prioritize which compounds to synthesize and test experimentally.

Table 2: Application of Computational Methods in this compound Research

Computational MethodObjectivePredicted Outcome/Insight
Density Functional Theory (DFT)Predictive SynthesisSite selectivity (C-Br vs. C-Cl), nucleophilicity of the amine, optimal catalyst choice.
Potential Energy Surface (PES) ScanningMechanism DiscoveryIdentification of reaction intermediates and transition states, determination of rate-limiting steps.
Molecular DockingDrug DiscoveryBinding affinity and mode of interaction with biological targets for virtual derivatives.
Quantitative Structure-Activity Relationship (QSAR)Lead OptimizationCorrelation of structural features with biological activity to guide derivatization.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are a cornerstone of modern synthetic efficiency. nih.gov They allow for the rapid construction of molecular complexity from simple starting materials. researchgate.net The functional groups on this compound make it an excellent candidate for inclusion in established MCRs.

Future research should explore its use in:

Isocyanide-Based MCRs: The primary amine is a perfect input for the Ugi or Passerini reactions. wikipedia.orgchemistnotes.com

In an Ugi four-component reaction , this compound could be combined with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like molecules. wikipedia.orgorganic-chemistry.orgnih.govrsc.org

While the classic Passerini reaction uses an acid, aldehyde/ketone, and isocyanide, variants exist where amines can be incorporated. nih.govwikipedia.orgsynarchive.comresearchgate.net Alternatively, the aminomethyl group could be converted to a carbonyl, making the resulting aldehyde a substrate for the Passerini reaction.

Povarov Reaction: This reaction typically involves an aromatic imine and an electron-rich alkene to form tetrahydroquinolines. wikipedia.orgresearchgate.netacs.org An imine could be pre-formed from this compound and an aldehyde, and then used as the imine component in a Povarov-type cycloaddition to build complex fused heterocyclic systems.

By integrating this versatile building block into MCR workflows, chemists can dramatically increase the complexity and diversity of the molecules they can create in a single, efficient step, accelerating the discovery of new compounds with valuable properties.

Q & A

Basic: What synthetic methodologies are effective for preparing (3-bromo-6-chloropyridin-2-yl)methanamine?

Answer:
The compound is typically synthesized via microwave-assisted cross-coupling reactions or Buchwald-Hartwig amination . For example:

  • Microwave-assisted Suzuki coupling : A mixture of 3-bromo-4-ethylpyridine, boronic acid derivatives, and bis(triphenylphosphine)palladium(II) dichloride is heated to 140°C under argon. After purification via silica column chromatography (ethyl acetate/hexane gradient), the product is isolated in yields up to 89.4% .
  • Deprotection of Boc-protected intermediates : The tert-butyloxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and extraction to yield the free amine .

Key Considerations:

  • Argon atmosphere prevents oxidation of sensitive intermediates.
  • Chromatographic purification (e.g., ethyl acetate/hexane) is critical for removing Pd catalysts and unreacted substrates .

Basic: How can the purity and identity of this compound be confirmed?

Answer:
Use a combination of spectroscopic and chromatographic techniques :

  • 1^1H/13^{13}C NMR : Confirm the presence of the pyridine backbone (δ 7.5–8.5 ppm for aromatic protons) and the methanamine group (δ 3.5–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+^+) at m/z 221.94 (calculated for C6_6H7_7BrClN2_2) .
  • HPLC with UV detection : Monitor purity using a C18 column (acetonitrile/water mobile phase) to detect impurities <1% .

Common Pitfalls:

  • Residual solvents (e.g., dichloromethane) may require additional drying under vacuum.

Advanced: How can contradictory crystallographic data for this compound be resolved?

Answer:
Contradictions often arise from twinning , disorder , or hydrogen-bonding variations . Mitigation strategies include:

  • SHELXL refinement : Use the TWIN command to model twinned crystals and ISOR restraints to handle disorder .
  • Hydrogen-bond analysis : Apply Etter’s graph-set rules to classify interactions (e.g., R_2$$^2(8) motifs for amine-pyridine networks) and validate packing models .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess anisotropic displacement parameters and identify problematic regions .

Case Study:
In a study of related pyridines, twinning led to a 5% discrepancy in bond lengths. Refinement with SHELXL and PLATON’s ADDSYM resolved the issue .

Advanced: What computational approaches predict the compound’s hydrogen-bonding behavior in crystal packing?

Answer:
Combine density functional theory (DFT) and molecular dynamics (MD) :

  • *DFT (B3LYP/6-31G)**: Optimize geometry and calculate electrostatic potential surfaces to identify H-bond donor/acceptor sites.
  • MD simulations (AMBER) : Simulate crystal packing under periodic boundary conditions, focusing on N–H···N and N–H···Cl interactions .
  • Mercury CSD : Compare predicted packing motifs with experimental data from the Cambridge Structural Database (CSD) .

Example:
For this compound hydrochloride, MD simulations predicted a layered structure stabilized by bifurcated H-bonds, later confirmed by SCXRD .

Advanced: How do reaction conditions influence regioselectivity in derivatization reactions?

Answer:
Regioselectivity is controlled by electronic and steric factors :

  • Electron-deficient pyridines : Bromine at C3 directs electrophilic substitution to C5 due to meta-directing effects.
  • Microwave vs. conventional heating : Microwave conditions (140°C, 2 min) favor coupling at C6 over C2, achieving >90% selectivity in Suzuki reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the chlorinated position .

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